molecular formula C8H15NO3 B11915237 4-Isopropyl-3-(methoxymethoxy)azetidin-2-one

4-Isopropyl-3-(methoxymethoxy)azetidin-2-one

Cat. No.: B11915237
M. Wt: 173.21 g/mol
InChI Key: BBYMAMJRXQLLBJ-UHFFFAOYSA-N
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Description

4-Isopropyl-3-(methoxymethoxy)azetidin-2-one is a member of the azetidin-2-one family, which is a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-3-(methoxymethoxy)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene with an imine . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as ceric ammonium nitrate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of azetidin-2-ones, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(methoxymethoxy)-4-propan-2-ylazetidin-2-one

InChI

InChI=1S/C8H15NO3/c1-5(2)6-7(8(10)9-6)12-4-11-3/h5-7H,4H2,1-3H3,(H,9,10)

InChI Key

BBYMAMJRXQLLBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C(=O)N1)OCOC

Origin of Product

United States

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